molecular formula C18H13N3O2 B12808813 N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide CAS No. 137522-65-7

N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide

Cat. No.: B12808813
CAS No.: 137522-65-7
M. Wt: 303.3 g/mol
InChI Key: OUGDIUVHUGTHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide is a synthetically derived quinazolinone-based compound offered for advanced pharmacological and oncological research. The quinazoline core is a privileged structure in medicinal chemistry, recognized for its versatile interactions with critical biological targets . This scaffold is extensively investigated for its potential in designing kinase inhibitors, which are pivotal in anticancer drug discovery . Quinazoline derivatives have demonstrated significant efficacy against key kinases involved in cancer proliferation and survival, including EGFR, VEGFR2, and c-Met . Several drugs featuring this pharmacophore, such as gefitinib, erlotinib, and lapatinib, are already clinically established, underscoring the high research value of novel quinazoline compounds . Beyond oncology, the quinazoline nucleus is known to confer a broad spectrum of other biological activities, including antibacterial, anti-inflammatory, and antioxidant properties, making it a versatile template for multi-target therapeutic development . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

137522-65-7

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

N-methyl-12-oxoquinolino[2,1-b]quinazoline-5-carboxamide

InChI

InChI=1S/C18H13N3O2/c1-19-17(22)13-10-16-20-14-8-4-2-7-12(14)18(23)21(16)15-9-5-3-6-11(13)15/h2-10H,1H3,(H,19,22)

InChI Key

OUGDIUVHUGTHEK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C41

Origin of Product

United States

Preparation Methods

Cyclization Reactions

The core quinazoline framework is typically constructed via cyclization reactions involving anthranilic acid derivatives or related precursors. These cyclizations often proceed through intermediates such as quinazolinone thiols or carboxylic acids, which are then further functionalized.

  • Anthranilic acid derivatives (e.g., methyl anthranilate) are reacted with isothiocyanates and bases like triethylamine under reflux in ethanol to form 2-mercaptoquinazolin-4(3H)-one intermediates.
  • These intermediates can be converted into quinazolinone carboxylic acids by oxidation or other functional group transformations.
  • Subsequent amide bond formation with methylamine or methylated amines introduces the N-methyl carboxamide functionality.

Amide Bond Formation

Amide formation is a critical step, often achieved by coupling quinazolinone carboxylic acids with methylamine or methylated amines using coupling reagents such as HATU or via nucleophilic substitution reactions with chloroacetamide derivatives.

  • An alternative method involves reacting 2-chloroacetamide derivatives with quinazolinone intermediates in polar aprotic solvents like DMF at moderate temperatures (~50 °C) to yield the desired amides.
  • This approach can improve yields when direct coupling with carboxylic acids is inefficient.

Functional Group Modifications and Ring Fusion

  • The methyl group on the nitrogen is introduced either by methylation of the quinazoline nitrogen or by using methylated amine precursors during amide formation.
  • The fused ring system is stabilized by oxidation steps to form the 12-oxo group, often using mild oxidizing agents or controlled reaction conditions to avoid ring cleavage.

Detailed Preparation Method Example

Step Reagents & Conditions Description Yield (%) Notes
1 Anthranilic acid derivative + isothiocyanate + triethylamine, reflux in ethanol Formation of 2-mercaptoquinazolin-4(3H)-one intermediate 19–95 Yield depends on substituents; electron-withdrawing groups reduce yield
2 Oxidation or functional group transformation to quinazolinone carboxylic acid Conversion of thiol intermediate to carboxylic acid Moderate Modified Savino et al. procedure
3 Coupling with methylamine or 2-chloroacetamide in DMF at 50 °C Amide bond formation to introduce N-methyl carboxamide 37–56 Alternative to direct acid-amine coupling
4 Methylation (if required) or ring oxidation Introduction of N-methyl group and 12-oxo functionality Variable Controlled conditions to preserve ring integrity

Research Findings on Preparation Efficiency and Challenges

  • Electron-withdrawing substituents on anthranilic acid derivatives reduce nucleophilicity, lowering yields in initial cyclization steps.
  • Amide bond formation yields vary significantly depending on the coupling strategy; nucleophilic substitution with chloroacetamide derivatives can improve yields compared to direct coupling with carboxylic acids.
  • Controlled oxidation is critical to maintain the fused ring system and introduce the 12-oxo group without degradation.
  • The methylation step must be carefully controlled to avoid over-alkylation or side reactions.

Summary Table of Key Preparation Parameters

Parameter Method A: Cyclization + Direct Coupling Method B: Cyclization + Chloroacetamide Substitution Notes
Starting Material Anthranilic acid derivatives Anthranilic acid derivatives + 2-chloroacetamide Both start from similar precursors
Reaction Solvent Ethanol (reflux) + DMF Ethanol (reflux) + DMF DMF used for amide formation
Temperature Reflux (ethanol), 50 °C (DMF) Reflux (ethanol), 50 °C (DMF) Moderate temperatures
Yield Range 19–56% overall 37–56% for amide step Method B often higher amide yield
Purification Silica gel chromatography Silica gel chromatography Standard purification
Advantages Simpler reagents Improved amide formation yield Choice depends on substrate sensitivity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group and electron-deficient quinazoline ring enable nucleophilic attacks:

  • Hydrolysis : Under basic conditions, the carboxamide can hydrolyze to form the corresponding carboxylic acid (e.g., 12H-quino[2,1-b]quinazoline-5-carboxylic acid).

  • Thiolate displacement : Reactions with sodium thiolates yield thioether derivatives via substitution at the quinazoline’s electrophilic positions .

Key Observations :

Reaction TypeConditionsProductYield
HydrolysisNaHCO₃, H₂O, 50°CCarboxylic acid derivative90%
Thiolate substitutionNaSH, DMF, 80°CThioether analog 55–70%

Catalytic Reactions

Mechanistic Insight :
DABCO acts as a Brønsted base, facilitating the formation of reactive enolate intermediates during Michael additions .

Comparative Reactivity with Analogues

The methyl group at N-12 and the carboxamide moiety distinguish its reactivity from similar quinazoline derivatives:

CompoundKey FeatureReactivity Difference
12-OxoquinazolineLacks carboxamideLess prone to hydrolysis
6-MethylquinazolinoneMethyl at C-6Reduced electrophilicity at the quinazoline core
N,N-DiethylquinazolinoneBulkier substituentsLower solubility and slower reaction kinetics

Stability and Degradation

  • pH-dependent stability : Degrades under strongly acidic or basic conditions via ring-opening reactions.

  • Thermal stability : Decomposes above 250°C, forming aromatic amines and CO₂ .

Scientific Research Applications

Anticancer Activity

N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide has shown promise as a lead compound in cancer treatment. Preliminary studies suggest that it may possess notable anticancer properties, potentially targeting various cancer cell lines.

  • Case Study : In vitro studies have demonstrated its effectiveness against human cancer cell lines such as A549 (lung cancer), SNB-19 (brain cancer), and T47D (breast cancer). The compound's mechanism of action and its binding affinity to specific biological targets are currently under investigation to optimize its therapeutic potential .

Antimicrobial Properties

This compound also exhibits antimicrobial activity, making it a candidate for treating infectious diseases. Its effectiveness against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus has been noted, indicating its potential as an antibiotic agent.

  • Research Findings : Antimicrobial tests have shown varying degrees of activity against different bacterial strains, with the compound demonstrating significant efficacy in inhibiting growth at specific concentrations .

Material Science

The unique chemical structure of this compound lends itself to applications in material science. Its properties can be exploited in the development of novel materials with specific functionalities.

Organic Synthesis

The compound can serve as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures. Its reactivity allows for modifications that can lead to new derivatives with enhanced properties.

Comparison with Similar Compounds

Key Observations :

  • The carboxamide group in the target compound contrasts with sulfonamide moieties in indoloquinazoline derivatives (e.g., ), which may alter solubility and receptor binding .

Pharmacological and Functional Activity Comparisons

Receptor Binding and Agonism

While direct data on the target compound’s receptor interactions are unavailable, structurally related quinazolines exhibit serotonin receptor (5-HT2B) activity. For example, DOB (1d), a 5-HT2B agonist, shows an EC₅₀ of 8.6 nM, whereas bulkier substituents (e.g., 4-hexyl or 4-benzyl) abolish agonist activity and confer antagonism (). The carboxamide group in the target compound may similarly modulate receptor affinity, though its efficacy remains untested .

Antimicrobial Activity

Naphthopyranopyrimidines () demonstrate moderate antimicrobial activity, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Escherichia coli.

Analgesic and Anti-inflammatory Potential

Di-aryl-substituted imidazo[2,1-b]benzothiazoles () show dual analgesic and anti-inflammatory effects (ED₅₀: 10–25 mg/kg). The quinazoline core’s planar structure may offer similar NSAID-like activity, but this requires empirical validation .

Biological Activity

N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies and literature.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₃N₃O₂
  • SMILES : CNC(=O)C1=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C41
  • InChIKey : OUGDIUVHUGTHEK-UHFFFAOYSA-N

The compound features a complex quinazoline framework that is known for its diverse pharmacological properties.

Anticancer Activity

Research indicates that compounds within the quinazoline family, including this compound, exhibit significant anticancer properties. A comparative study highlighted the efficacy of similar quinazoline derivatives in inhibiting cancer cell proliferation. For instance, derivatives were tested against various human cancer cell lines, showing IC₅₀ values ranging from 0.23 to 2.1 µM in some cases, indicating potent cytotoxic effects against cancer cells such as A549 (lung cancer) and SNB-19 (brain cancer) .

CompoundCell LineIC₅₀ (µM)
5aA5490.23
5bSNB-190.75
5cT47D1.50

The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, quinazoline derivatives have been shown to inhibit the NF-kB pathway and induce apoptosis in cancer cells . Additionally, they may interact with the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular oxidative stress response .

Neuroprotective Effects

Beyond anticancer properties, this compound may exhibit neuroprotective effects. Quinazoline derivatives have been studied for their potential to alleviate neurodegenerative conditions by modulating neuroinflammatory responses and protecting neuronal cells from oxidative damage .

Case Studies and Experimental Findings

In a study focused on the synthesis and biological evaluation of quinazoline derivatives, it was found that specific modifications to the quinazoline structure significantly enhanced their biological activity. For instance, certain substitutions on the quinazoline ring led to improved binding affinity to target proteins involved in cancer progression .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's efficacy was assessed using standard MTT assays and flow cytometry techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : A two-step tandem reaction involving cyclization and carboxamide functionalization is commonly employed. For example, analogous quinazoline derivatives are synthesized using 2,3-dichloroquinoxaline and substituted benzamides in alkaline media/DMF at elevated temperatures (120–140°C). Reaction optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. DMSO), and base strength (K₂CO₃ vs. NaOH) to improve yields .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C-NMR to confirm methyl and carboxamide substituents. Key signals include downfield shifts for the quinazoline carbonyl (δ ~170 ppm in ¹³C-NMR) and N-methyl protons (δ ~3.3 ppm in ¹H-NMR) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. High-resolution data (d-spacing < 1 Å) and twin refinement may be required for accurate structural determination .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology : The Microplate Alamar Blue Assay (MABA) is widely used for antimycobacterial activity screening. For example, MIC values against Mycobacterium tuberculosis H37Rv can be determined with a 96-well plate format, using rifampicin as a positive control (typical MIC range: <0.016–0.211 µg/mL) .

Advanced Research Questions

Q. How can computational methods aid in predicting the binding affinity of this compound to target proteins?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., SARS-CoV-2 main protease or mycobacterial cytochrome bc₁). Key parameters include grid box size (20–25 ų) centered on the active site and Lamarckian genetic algorithm settings (ga_run = 100). Validate predictions with MD simulations (GROMACS) to assess binding stability .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Data Normalization : Account for variations in assay conditions (e.g., bacterial strain virulence, incubation time).
  • SAR Analysis : Compare substituent effects. For instance, replacing the methyl group with bulkier tert-butyl moieties may enhance lipophilicity but reduce solubility, impacting MIC values .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends.

Q. How can the synthetic yield of this compound be improved while minimizing by-products?

  • Methodology :

  • Catalytic Optimization : Test Pd/C or CuI catalysts for cyclization steps to reduce reaction time.
  • Microwave-Assisted Synthesis : Shorten reaction duration (e.g., 30 minutes at 150°C) to suppress side reactions like over-oxidation .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., dimeric adducts) and adjust stoichiometry or solvent polarity accordingly.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • Toxicity Screening : Refer to chemical toxicity databases (e.g., EPA DSSTox) for preliminary hazard data. Analogous quinazolines show moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • Waste Disposal : Neutralize acidic/basic residues before disposal and comply with local regulations for halogenated waste .

Key Research Gaps

  • Limited structural data for the quinazoline core in complex with biological targets.
  • Mechanistic studies on resistance development in bacterial strains are lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.